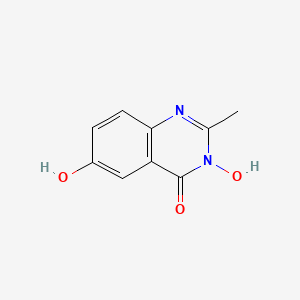
3,6-dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound. It belongs to the class of quinazolinones, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol .
Mécanisme D'action
Target of Action
Similar compounds, such as dihydroquinazolin-4(1h)-one derivatives, have been shown to exhibit significant inhibitory potential against α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates, and their inhibition can help manage blood glucose levels, particularly in the context of diabetes .
Mode of Action
It’s worth noting that similar compounds, such as dihydroquinazolin-4(1h)-one derivatives, have been found to exhibit competitive inhibition for α-amylase and non-competitive inhibition for α-glucosidase . This suggests that these compounds may bind to the active sites of these enzymes, preventing them from catalyzing the breakdown of carbohydrates .
Biochemical Pathways
Given the potential inhibitory effects on α-amylase and α-glucosidase, it can be inferred that this compound may impact carbohydrate metabolism, specifically the breakdown of complex carbohydrates into simpler sugars .
Result of Action
Based on the potential inhibitory effects on α-amylase and α-glucosidase, it can be inferred that this compound may help regulate blood glucose levels by slowing down the breakdown of carbohydrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone. Various catalysts can be used to facilitate this reaction, including heterogeneous Lewis acid catalysts, such as cross-linked poly(4-vinylpyridine) supported BF3 . The reaction is usually carried out in ethanol at reflux conditions, resulting in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of recyclable catalysts and benign solvents, such as aqueous media, is preferred to ensure environmental sustainability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions may introduce different alkyl or aryl groups .
Applications De Recherche Scientifique
3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroquinazolin-4-one: A core structural component in various biologically active compounds.
3-aryl-3,4-dihydroquinazolin-4-one: Known for its antimicrobial and anticancer activities.
6-methoxy-7-hydroxyquinazolin-4-one: Exhibits unique pharmacological properties.
Uniqueness
3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups at positions 3 and 6, along with a methyl group at position 2, contribute to its unique reactivity and potential therapeutic applications .
Propriétés
IUPAC Name |
3,6-dihydroxy-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14/h2-4,12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHNGGVFROMDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B2924105.png)

![2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2924109.png)

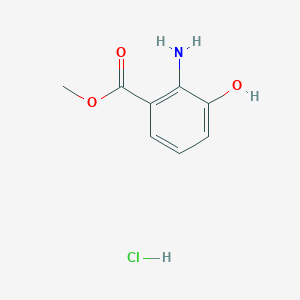
![Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924115.png)
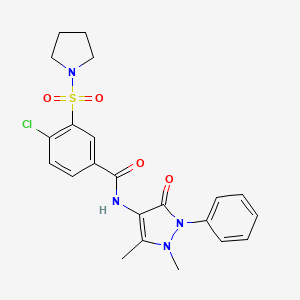
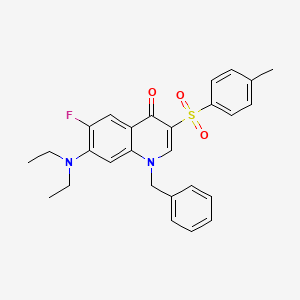
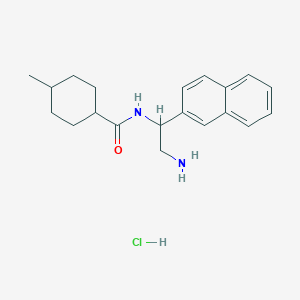
![[(3-methylphenyl)amino]thiourea](/img/structure/B2924124.png)
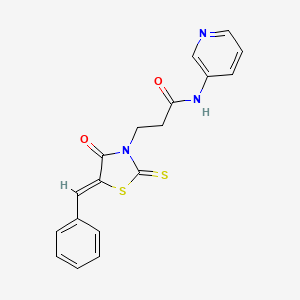
![N-{[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2924126.png)
![Methyl (3R,4S)-4-(2,4-difluorophenyl)-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-3-carboxylate](/img/structure/B2924128.png)
